molecular formula C11H15NO B1385740 4-[(Cyclopropylmethoxy)methyl]aniline CAS No. 1019590-33-0

4-[(Cyclopropylmethoxy)methyl]aniline

Cat. No. B1385740
CAS RN: 1019590-33-0
M. Wt: 177.24 g/mol
InChI Key: QBIZNZZWYMBYKN-UHFFFAOYSA-N
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Description

“4-[(Cyclopropylmethoxy)methyl]aniline” is a chemical compound with the molecular formula C11H15NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of anilines, including “4-[(Cyclopropylmethoxy)methyl]aniline”, can be achieved through various methods. One common method is the palladium-catalyzed amination, which involves reactions of secondary amines . Another method involves the Rh-catalyzed aerobic oxidative cyclization of anilines with alkynes and CO .


Molecular Structure Analysis

The molecular structure of “4-[(Cyclopropylmethoxy)methyl]aniline” can be represented by the InChI code: 1S/C11H15NO/c12-11-3-1-2-10 (6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 .


Chemical Reactions Analysis

Anilines, including “4-[(Cyclopropylmethoxy)methyl]aniline”, can undergo various chemical reactions. For instance, they can participate in Rh-catalyzed aerobic oxidative cyclization reactions with alkynes and CO .

Mechanism of Action

The mechanism of action of anilines in chemical reactions often involves the formation of N-heterocycles through oxidative C–H cyclization .

Safety and Hazards

Anilines, including “4-[(Cyclopropylmethoxy)methyl]aniline”, can pose various hazards. They can be toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction and serious eye damage. They are also suspected of causing genetic defects and cancer .

Future Directions

The future directions in the study and application of “4-[(Cyclopropylmethoxy)methyl]aniline” and other anilines could involve the development of more efficient and environmentally friendly synthesis methods, the exploration of their potential uses in various industries, and the investigation of their biological activities and toxicological effects .

properties

IUPAC Name

4-(cyclopropylmethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIZNZZWYMBYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylmethoxy)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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